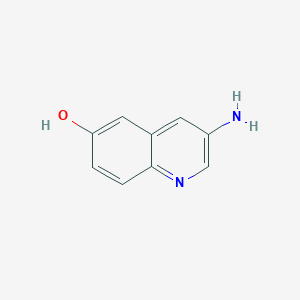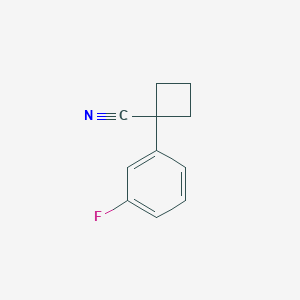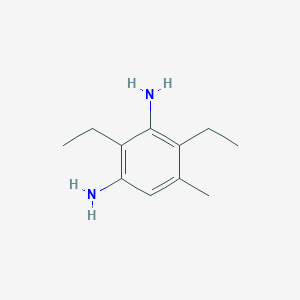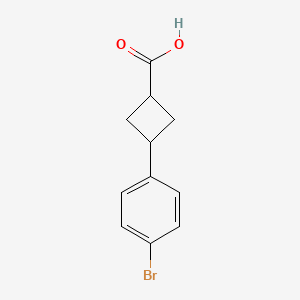
3-(4-溴苯基)环丁烷-1-羧酸
描述
“3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It appears as a powder .
Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H11BrO2/c12-10-3-1-2-7 (6-10)8-4-9 (5-8)11 (13)14/h1-3,6,8-9H,4-5H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
化学合成和聚合3-(4-溴苯基)环丁烷-1-羧酸在复杂分子和聚合物合成中起着关键作用。例如,其衍生物已被研究用于钯催化的碳-碳键形成反应,导致芳基苯内酯的合成,这些化合物在药物化学和材料科学中具有潜在应用。该化合物的结构基元有利于环烯烃开环聚合(ROMP),突显了由于环丁烷环的固有应变和几何构型而导致的新型聚合材料的实用性 (Matsuda, Shigeno, & Murakami, 2008); (Song, Lee, Parker, & Sampson, 2010)。
硼中子俘获疗法(BNCT)合成了一种新型硼氨基环丁烷羧酸衍生物,用于潜在应用于硼中子俘获疗法(BNCT),这是一种有前途的癌症治疗方法。这种衍生物,从3-(溴甲基)环丁酮缩醛开始,展示了该化合物作为治疗剂的前体的潜力,展示了环丁烷衍生物在药物开发中的多功能性 (Kabalka & Yao, 2004)。
药物化学环丁烷环在药物化学中的作用越来越受到重视,提供了化学稳定性和构象刚性的独特组合,可用于药物设计。环丁烷环可以改善药代动力学特性,增强结合特异性,并增加药物候选物的代谢稳定性。已经证明将其并入分子中可以积极影响各种药物属性,如效力、选择性和口服生物利用度,使其成为设计新型治疗药物的有价值支架 (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022)。
超分子化学共晶和固态反应的研究进一步展示了环丁烷衍生物在科学研究中的实用性。这些化合物参与[2 + 2]环加成反应,是超分子化学的基石,允许工程具有期望性质的分子组装体。这些反应已被用于共晶的结构研究,展示了环丁烷衍生物在探索和操纵分子结构中的多功能性 (Lemmerer & Fernandes, 2012)。
安全和危害
The safety information for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
3-(4-bromophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECYRKDVGFGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633352 | |
| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
149506-16-1 | |
| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

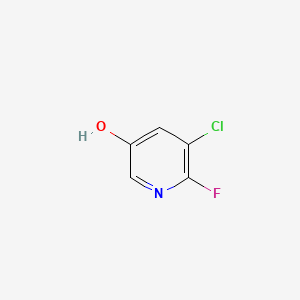
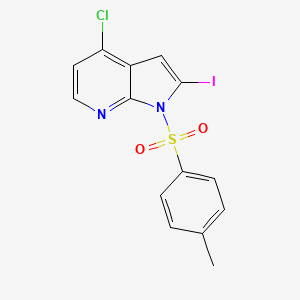
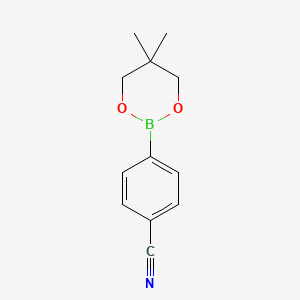
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
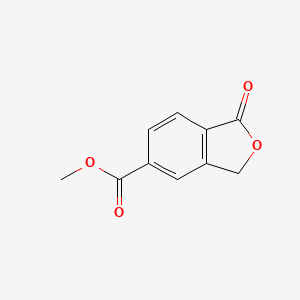
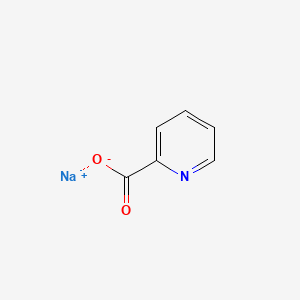
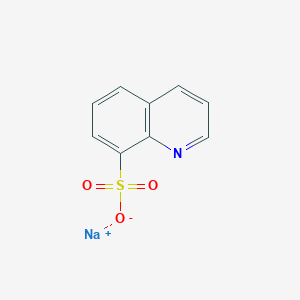
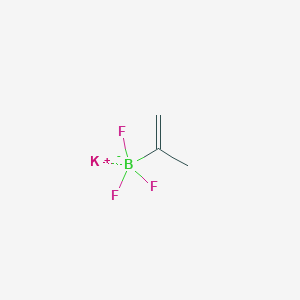
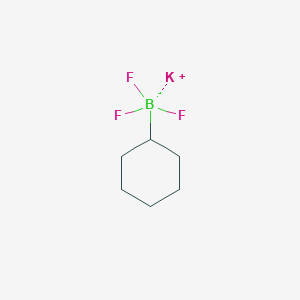
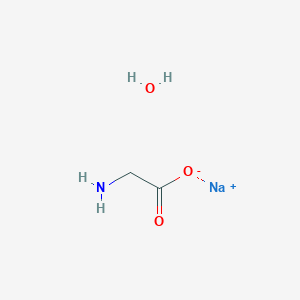
![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)
